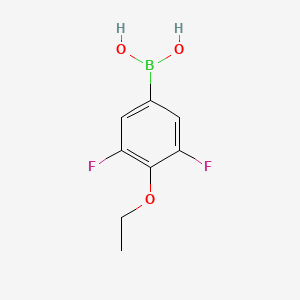

4-Ethoxy-3,5-difluorophenylboronic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Ethoxy-3,5-difluorophenylboronic acid is an organoboron compound that has gained attention in the field of organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of an ethoxy group and two fluorine atoms on a phenyl ring, along with a boronic acid functional group. The unique combination of these substituents imparts distinct chemical properties, making it a valuable reagent in various chemical transformations.

作用机制

Target of Action

4-Ethoxy-3,5-difluorophenylboronic acid is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the carbon atoms in the molecules that it reacts with .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the boron atom in the compound transfers a formally nucleophilic organic group to a palladium atom . This results in the formation of a new carbon–carbon bond .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction involves several steps, including oxidative addition, transmetalation, and reductive elimination . The compound plays a crucial role in the transmetalation step, where it transfers an organic group to a palladium atom . This leads to the formation of a new carbon–carbon bond, which is a key step in the synthesis of various organic compounds .

Pharmacokinetics

It is known to be relatively stable and readily prepared, making it a valuable tool in organic synthesis .

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond, which is a fundamental process in the synthesis of various organic compounds . For example, it has been used in the synthesis of fluorinated biaryl derivatives and in the catalytic protodeboronation of pinacol boronic esters .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-3,5-difluorophenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-ethoxy-3,5-difluoroiodobenzene using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions

4-Ethoxy-3,5-difluorophenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction forms biaryl or substituted alkenes.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide (H2O2) or sodium perborate.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Pd(PPh3)4, K2CO3, toluene, water, and ethanol.

Oxidation: H2O2, NaBO3, and acetic acid.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

Oxidation: 4-Ethoxy-3,5-difluorophenol.

Substitution: Various substituted phenyl derivatives.

科学研究应用

Pharmaceutical Development

4-Ethoxy-3,5-difluorophenylboronic acid plays a crucial role in the development of pharmaceuticals, especially in cancer therapy. Its ability to serve as an intermediate in the synthesis of targeted therapies enhances drug efficacy and specificity.

Case Study: Cancer Treatment

Research indicates that boronic acids can inhibit critical pathways in cancer progression. For instance, compounds derived from this compound have shown promise in modulating the activity of c-MET kinase, which is implicated in various cancers. This modulation can potentially lead to improved treatment outcomes for patients with specific cancer types .

Organic Synthesis

The compound is extensively utilized in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction allows chemists to synthesize complex organic molecules efficiently.

Data Table: Reaction Conditions for Suzuki-Miyaura Coupling

| Reagent | Solvent | Base | Temperature | Time |

|---|---|---|---|---|

| This compound | Toluene | Potassium carbonate | Reflux | Several hours |

This table summarizes typical conditions used for reactions involving this compound, showcasing its utility in organic synthesis .

Bioconjugation Techniques

The boronic acid functionality of this compound enables selective binding to diols, making it valuable for bioconjugation applications. This property is particularly useful in drug delivery systems and diagnostic techniques.

Application Example: Drug Delivery Systems

Research has demonstrated that bioconjugates formed using boronic acids can enhance the targeting of therapeutics to specific cells or tissues, improving treatment precision and reducing side effects .

Material Science

In material science, this compound is employed to modify surfaces and create functional materials such as sensors and catalysts.

Case Study: Sensor Development

A study highlighted the use of boronic acids in developing sensors for glucose detection. The selective binding properties of boronic acids allow for the creation of highly sensitive biosensors that can monitor glucose levels in real-time .

相似化合物的比较

Similar Compounds

- 3,4-Difluorophenylboronic acid

- 3,5-Difluorophenylboronic acid

- 4-Ethoxyphenylboronic acid

Comparison

4-Ethoxy-3,5-difluorophenylboronic acid is unique due to the presence of both ethoxy and difluoro substituents on the phenyl ring. This combination enhances its reactivity and selectivity in cross-coupling reactions compared to its analogs. The ethoxy group provides electron-donating properties, while the fluorine atoms impart electron-withdrawing effects, resulting in a balanced electronic environment that facilitates various chemical transformations.

生物活性

4-Ethoxy-3,5-difluorophenylboronic acid (CAS: 2096333-93-4) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in various fields.

This compound is characterized by the presence of two fluorine atoms and an ethoxy group on a phenyl ring, which enhances its lipophilicity and stability. The molecular formula is C8H9BF2O3 with a molecular weight of approximately 201.96 g/mol. The compound can be synthesized through various methods involving boronic acid chemistry, typically utilizing palladium-catalyzed cross-coupling reactions.

Antitumor Activity

Recent studies have indicated that boronic acids, including this compound, exhibit significant antitumor properties. For instance, research has shown that compounds with similar structures can inhibit the activity of various kinases involved in cancer progression. In particular, the difluorophenyl group enhances binding affinity to target proteins, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary in vitro studies suggest moderate activity against several bacterial strains such as Escherichia coli and Bacillus cereus, with minimum inhibitory concentration (MIC) values indicating effective inhibition at specific concentrations . The presence of the boronic acid moiety is thought to facilitate interactions with bacterial enzymes, disrupting their function.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cell signaling pathways critical for tumor growth and survival.

- Protein Interactions : The difluorophenyl group enhances π-π stacking interactions with aromatic amino acids in protein targets, improving binding affinity and specificity .

- Cellular Uptake : Boronated compounds have been shown to enhance cellular uptake through interactions with cell surface glycans, which could lead to increased cytotoxicity against cancer cells .

Case Studies and Data Tables

Several studies have investigated the biological activity of related boronic acids and their derivatives. Below is a summary table comparing the biological activities of different compounds:

Future Directions

The potential therapeutic applications of this compound warrant further investigation. Future research should focus on:

- In Vivo Studies : To evaluate the efficacy and safety profile in animal models.

- Mechanistic Studies : To elucidate the precise biochemical pathways affected by this compound.

- Structural Modifications : To enhance biological activity and selectivity towards specific targets.

属性

IUPAC Name |

(4-ethoxy-3,5-difluorophenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BF2O3/c1-2-14-8-6(10)3-5(9(12)13)4-7(8)11/h3-4,12-13H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXTPXECXPGXRDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)F)OCC)F)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BF2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。